molecular formula C11H12N4O2 B2667930 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1795458-25-1

1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2667930
CAS No.: 1795458-25-1
M. Wt: 232.243
InChI Key: FVWONHGULSQTLU-UHFFFAOYSA-N
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Description

1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that integrates multiple functional groups, including a furan ring, a pyrrolidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery.

Scientific Research Applications

1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: 1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which enhances its stability and biological activity. The combination of the furan, pyrrolidine, and triazole rings provides a versatile scaffold that can be modified to target various biological pathways .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool in the development of new therapeutic agents and materials.

Properties

IUPAC Name

furan-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(9-2-6-17-8-9)14-4-1-10(7-14)15-5-3-12-13-15/h2-3,5-6,8,10H,1,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWONHGULSQTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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